Mianserin hydrochloride
Overview
Description
Mianserin hydrochloride is a tetracyclic antidepressant primarily used in the treatment of depression and anxiety. It is known for its antihistaminic and hypnosedative properties, with minimal anticholinergic effects. This compound works by modulating neurotransmitter activity, particularly serotonin and norepinephrine, which play crucial roles in mood regulation .
Mechanism of Action
Target of Action
Mianserin hydrochloride primarily targets the Alpha-2A adrenergic receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play a crucial role in the regulation of neurotransmitter release, thereby influencing various physiological and psychological processes.
Mode of Action
This compound acts as an antagonist at these receptors . It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . It also interacts with serotonin receptors in the central nervous system . This interaction with its targets leads to changes in neurotransmitter levels, which can affect mood and other aspects of mental health.
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the serotonergic and noradrenergic neurotransmission systems . By blocking certain receptors and influencing the release of neurotransmitters, this compound can alter the balance of these systems, potentially leading to improvements in symptoms of depression and anxiety .
Pharmacokinetics
This compound exhibits a bioavailability of 20-30% . It is metabolized in the liver via aromatic hydroxylation, N-oxidation, and N-demethylation . The elimination half-life ranges from 21 to 61 hours , and it is excreted through urine (4-7%) and feces (14-28%) . These ADME properties impact the bioavailability of the drug, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting norepinephrine reuptake and stimulating its release, as well as interacting with serotonin receptors, this compound can influence mood and other mental processes . Its effect is usually noticeable after one to three weeks .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, it may cause drowsiness and hematological problems . Therefore, the patient’s health status and concurrent medications can significantly impact the drug’s action and effectiveness.
Biochemical Analysis
Biochemical Properties
Mianserin hydrochloride is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . It interacts with serotonin receptors in the central nervous system . It apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors .
Cellular Effects
This compound has antihistaminic and hypnosedative effects, but almost no anticholinergic effect . It influences cell function by interacting with serotonin receptors in the central nervous system .
Molecular Mechanism
It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine .
Temporal Effects in Laboratory Settings
The therapeutic effect of this compound is usually noticeable after one to three weeks . It may cause drowsiness and hematological problems .
Dosage Effects in Animal Models
In animal models of delirium, this compound has shown beneficial effects . The effects of this compound on animal models vary with different dosages .
Metabolic Pathways
Mianserin is demethylated to produce an active metabolite, N-desmethyl mianserin, whose longer half-life increases the effect of mianserin .
Transport and Distribution
This compound is metabolized in the liver via aromatic hydroxylation, N-oxidation, and N-demethylation . It is excreted in urine (4-7%) and feces (14-28%) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mianserin hydrochloride involves several steps:
Starting Materials: Benzaldehyde and neovaricaine are combined to form an intermediate compound.
Intermediate Reactions: The intermediate reacts with styrene oxide, followed by thionyl chloride under alkaline conditions.
Further Reactions: The resulting compound is combined with o-amino benzyl alcohol and boletic acid, followed by reactions with concentrated sulfuric acid and sodium carbonate.
Final Steps: The intermediate reacts with ethyl chlorocarbonate, formaldehyde, and formic acid, and is finally acidulated with hydrochloric acid-ethyl acetate to produce this compound
Industrial Production Methods: The optimized synthesis process enhances yield and reduces production costs, making it suitable for large-scale industrial production. The process involves careful control of reaction conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound undergoes N-oxidation.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions often involve acidic or basic environments to facilitate the reaction.
Major Products: The primary products of these reactions include various derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Mianserin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter systems and potential neuroprotective properties.
Industry: Utilized in the pharmaceutical industry for the development of new antidepressant formulations.
Comparison with Similar Compounds
Amitriptyline: Another antidepressant with similar therapeutic effects but higher anticholinergic side effects.
Imipramine: Comparable efficacy in treating depression but with a higher risk of cardiotoxicity.
Mirtazapine: Chemically related to mianserin hydrochloride, with similar actions but different side effect profiles.
Uniqueness: this compound is unique in its combination of antidepressant and hypnosedative effects with minimal anticholinergic activity. It is also less likely to cause serious cardiotoxicity compared to other tricyclic antidepressants .
Properties
IUPAC Name |
5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPFMWCWRVTGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24219-97-4 (Parent) | |
Record name | Mianserin hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30944145 | |
Record name | Mianserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21535-47-7, 78644-54-9 | |
Record name | Mianserin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21535-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mianserin hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mianserin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (.+-.)-Athymil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mianserin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mianserin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIANSERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X03TN217S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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